Conjugate Stability: Mono-Sulfone Adducts Are Resistant to Deconjugation Compared to Maleimide
Active-Mono-Sulfone-PEG8-acid contains a mono-sulfone group that forms stable thioether linkages upon conjugation to free thiols. In comparative stability studies, PEG-mono-sulfone conjugates demonstrated significantly greater resistance to deconjugation (i.e., thiol exchange) than analogous PEG-maleimide conjugates. The PEG-maleimide adduct was found to be 'more labile to deconjugation' than the corresponding mono-sulfone conjugate, a critical advantage for applications requiring prolonged circulatory half-life or minimal off-target release [1]. While direct quantitative half-life data for this specific compound are not publicly disclosed, the class-level stability advantage of mono-sulfone over maleimide is well-documented [1] [2].
| Evidence Dimension | Resistance to deconjugation (thiol exchange stability) |
|---|---|
| Target Compound Data | Qualitative: 'more resistant to deconjugation' |
| Comparator Or Baseline | PEG-maleimide (Mal-PEG8-acid analog): 'more labile to deconjugation' |
| Quantified Difference | Not quantified; qualitative class-level advantage |
| Conditions | In vitro serum stability assay; thiol-containing small molecule and protein models |
Why This Matters
For PROTAC and ADC development, a stable linker prevents premature payload release in circulation, directly impacting therapeutic index and in vivo efficacy.
- [1] Badescu, G., et al. (2014). A New Reagent for Stable Thiol-Specific Conjugation. Bioconjugate Chemistry, 25(3), 460–469. View Source
- [2] Cooper, C. E., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 707797. View Source
